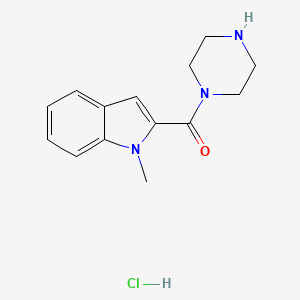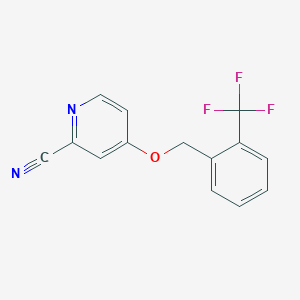
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMPs) are important structural motifs found in numerous bioactive molecules . They are formed by connecting trifluoromethyl and pyridine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Chemical Reactions Analysis
TFMP derivatives have been used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile and related compounds have been explored for various synthetic and structural analyses within the realm of organic chemistry. Researchers have developed methodologies for synthesizing diverse pyridine derivatives, including those incorporating the trifluoromethyl group, showcasing their potential in creating novel chemical structures. For instance, the synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine derivatives starting from related pyridine-carbonitriles demonstrates the versatility of these compounds in generating new chemical entities with potential biological activities (Miszke et al., 2008). Moreover, the structural characterization through X-ray diffraction and spectroscopic analyses of pyridine derivatives underscores the importance of these compounds in understanding the relationship between structure and function (Cetina et al., 2010).
Pharmacological Evaluation
The pharmacological potential of pyridine derivatives, including those structurally similar to 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile, has been a subject of intense research. For example, FYX-051, a potent inhibitor of xanthine oxidoreductase, demonstrates the capacity of pyridine-carbonitriles to serve as leads in the development of therapeutic agents for diseases such as hyperuricemia (Matsumoto et al., 2011). This highlights the potential application of 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile derivatives in drug discovery and development.
Material Science and Corrosion Inhibition
The exploration of pyridine derivatives extends beyond pharmaceuticals into material science, where they have been evaluated as corrosion inhibitors. The synthesis and application of pyrazolopyridine derivatives, for instance, demonstrate their effectiveness in protecting metals against corrosion, suggesting potential industrial applications for 4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile related compounds in coatings and protective layers (Dandia et al., 2013).
Molecular Sensors and Photopolymerization
Additionally, pyridine-carbonitriles have been investigated for their utility as molecular sensors and in facilitating photopolymerization processes. Their ability to serve as fluorescent sensors for monitoring photopolymerization highlights the versatility of these compounds in various scientific and industrial applications (Ortyl et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[2-(trifluoromethyl)phenyl]methoxy]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)13-4-2-1-3-10(13)9-20-12-5-6-19-11(7-12)8-18/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTKRTZQDJLTHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=NC=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Trifluoromethylbenzyloxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



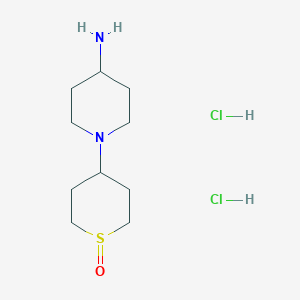

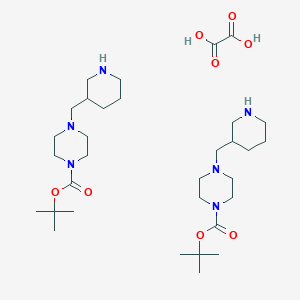
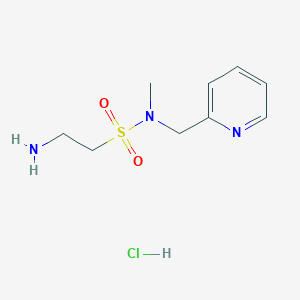
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-1-ol dihydrochloride](/img/structure/B1396786.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)


![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]-methyl}amine dihydrochloride](/img/structure/B1396794.png)
